methyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate
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Overview
Description
Methyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole moiety, like methyl 2-methyl-2-(1h-1,2,4-triazol-1-yl)propanoate, are known to exhibit a broad range of biological activities . They are often used in the development of new drugs .
Mode of Action
It is known that 1,2,4-triazole derivatives can interact with various biological targets due to their ability to form hydrogen bonds .
Biochemical Pathways
1,2,4-triazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Compounds containing the 1,2,4-triazole moiety are generally known for their good pharmacokinetic properties .
Result of Action
1,2,4-triazole derivatives have been reported to exhibit a variety of biological activities, including antibacterial, antifungal, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate typically involves the reaction of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The triaz
Properties
IUPAC Name |
methyl 2-methyl-2-(1,2,4-triazol-1-yl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-7(2,6(11)12-3)10-5-8-4-9-10/h4-5H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMRGLWXNLKKJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)N1C=NC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801245122 |
Source
|
Record name | Methyl α,α-dimethyl-1H-1,2,4-triazole-1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801245122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885949-78-0 |
Source
|
Record name | Methyl α,α-dimethyl-1H-1,2,4-triazole-1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885949-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl α,α-dimethyl-1H-1,2,4-triazole-1-acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801245122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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